rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic amino acid derivative featuring:
- A 2-azabicyclo[2.1.1]hexane core, which imposes conformational rigidity.
- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
- A methyl substituent at position 3 and a carboxylic acid at position 5.
- A racemic mixture (rac-) of stereoisomers.
This compound is structurally tailored for applications in medicinal chemistry, particularly in peptide-based drug design, where the bicyclic scaffold restricts conformational flexibility to enhance target binding .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3R,4S,5S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-6-7-5-8(9(7)10(14)15)13(6)11(16)17-12(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)/t6-,7-,8-,9+/m1/s1 |
InChI Key |
NYBYFYVPVZGXKL-BGZDPUMWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H]([C@H]2C(=O)O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C2CC(C2C(=O)O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Multistep Synthesis Starting from Cyclobutene Derivatives
One of the most efficient and scalable methods involves the synthesis of the bicyclic core from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride via a photochemical approach, followed by functional group transformations:
Step 1: Preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride
This anhydride is prepared by photochemical methods, providing the strained cyclobutene ring system necessary for ring closure.Step 2: Formation of cyclobutene dicarbamate
Reaction of the anhydride with amines and carbamoylating agents yields cyclobutene dicarbamate intermediates.Step 3: Stereoselective electrophilic addition
Phenylselenyl bromide is added stereoselectively to the double bond of the cyclobutene dicarbamate, producing a selenylated intermediate.Step 4: Ring closure
Treatment with sodium hydride induces intramolecular ring closure to form the bicyclic 2-azabicyclo[2.1.1]hexane core with high stereoselectivity.Step 5: Reductive removal of phenylselenyl group and deprotection
This step yields the amino derivative functionalized on the carbon ring, which can be further converted to the Boc-protected amino acid.Step 6: Boc protection and carboxylic acid formation
The amino group is protected with Boc anhydride (Boc2O) under mild conditions, and the carboxyl function is introduced or revealed by hydrolysis or oxidation steps.
This method has been demonstrated on a multigram scale, with yields around 30-40% over several steps, and allows preparation of key intermediates such as 2-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (compound 6 in literature) which can be further elaborated to the target compound.
Boc Protection Procedure
- The Boc protecting group is introduced by reacting the free amine intermediate with di-tert-butyl dicarbonate (Boc2O) in an aqueous or organic solvent system, often tetrahydrofuran (THF) or dioxane-water mixtures.
- The reaction is typically carried out at room temperature with controlled pH to prevent side reactions.
- After completion, acidification with sodium bisulfate (NaHSO4) facilitates extraction of the Boc-protected amino acid.
- This step is crucial for stabilizing the nitrogen and enabling further functionalization or purification.
Functional Group Interconversions and Derivatizations
- Esterification: Treatment of the Boc-protected amino acid with thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) and dimethylformamide (DMF) catalysis leads to ester formation and simultaneous cleavage of protecting groups if desired.
- Azide substitution: Conversion of acid chlorides to azides by reaction with sodium azide (NaN3) in aqueous media enables further transformations.
- Methylation: Alkylation with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in DMF affords methyl esters of the amino acid.
- Hydroxy and carboxylic acid derivatives: Hydroxymethyl derivatives can be oxidized under Jones conditions to yield carboxylic acids, expanding the functional diversity of the bicyclic scaffold.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Photochemical preparation of anhydride | UV irradiation of precursors | — | Provides cis-cyclobutene dicarboxylic anhydride |
| 2 | Carbamate formation | Amines + carbamoylating agents | — | Forms cyclobutene dicarbamate intermediate |
| 3 | Electrophilic addition | Phenylselenyl bromide, stereoselective | — | Key step for stereocontrol |
| 4 | Ring closure | Sodium hydride, reflux | 60-80 | Forms bicyclic 2-azabicyclo[2.1.1]hexane core |
| 5 | Reductive removal & deprotection | Reducing agents, acidic/basic workup | — | Yields amino derivative |
| 6 | Boc protection | Boc2O, THF or aqueous medium, room temp | 70-80 | Protects nitrogen, facilitates purification |
| 7 | Esterification/azide substitution | SOCl2, NaN3, DMF, CH2Cl2 | 50-75 | Functional group diversification |
| 8 | Methylation | MeI, K2CO3, DMF | 70 | Methyl ester formation |
Analytical Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the stereochemistry and integrity of the bicyclic system and Boc protection.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Carbonyl stretches (~1700–1750 cm⁻¹) confirm carboxylic acid and Boc groups.
- Chromatography: Flash chromatography or preparative HPLC are employed for purification and purity assessment (>95% purity typical).
Research Findings and Scale-Up Considerations
- The preparation method described in successfully scaled the synthesis of key Boc-protected intermediates to 0.7 kg batches with good reproducibility.
- The use of aqueous-organic biphasic systems and mild reaction conditions minimizes side products and facilitates purification.
- The stereoselective electrophilic addition and ring closure steps are critical for obtaining the desired stereochemistry and high yields.
- Functional group interconversions allow access to a variety of derivatives for further biological or chemical applications.
Chemical Reactions Analysis
Types of Reactions
“rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of chemical bonds by the addition of water.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: and for substitution reactions.
Acidic or basic conditions: for hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: may yield alcohols or amines.
Substitution: may yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biology, this compound may be used as a probe to study biological processes or as a precursor for the synthesis of biologically active molecules. Its chiral centers make it useful for investigating enantioselective interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The bicyclic structure may impart specific biological activities, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[2.1.1]hexane System
The table below highlights key differences between the target compound and structurally related bicyclo[2.1.1]hexane derivatives:
* Calculated based on molecular formula C₁₂H₁₉NO₄.
Key Observations:
- Methyl Substituent : The target’s 3-methyl group distinguishes it from analogs, likely increasing steric hindrance and lipophilicity, which can influence bioavailability and receptor interactions .
- Stereochemistry : Variations in stereochemistry (e.g., ’s (1S,4R) vs. ’s (1R,4S,5S)) alter spatial arrangement, impacting binding to chiral targets .
- Carboxylic Acid Position: Placement of the carboxylic acid (position 3 vs.
Analogs in Other Bicyclic Systems
Compounds with alternative bicyclic cores exhibit divergent properties:
a. Bicyclo[3.1.0]hexane Derivatives ():
- Example : (1R,2S,5S)-rel-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 1051393-66-8).
- Comparison : The [3.1.0] system has a smaller bridgehead, reducing ring strain but limiting conformational flexibility compared to [2.1.1]. These compounds often serve as proline mimics .
b. Bicyclo[2.2.1]heptane Derivatives ():
- Example : (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Biological Activity
The compound rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, also known by its CAS number 2679951-18-7, is a bicyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉NO₄ with a molar mass of approximately 241 g/mol. The compound features a bicyclic framework that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molar Mass | 241 g/mol |
| LogP | 1.24 |
| Polar Surface Area (Ų) | 67 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the realm of pharmacology. Notably, it has been studied for its potential as an inhibitor of nuclear factor-kappa B (NF-kB) signaling pathways, which are implicated in various immune and inflammatory responses.
The mechanism by which this compound exerts its effects involves modulation of the NF-kB pathway. NF-kB is a transcription factor that plays a critical role in regulating immune responses and cell survival. Dysregulation of this pathway is associated with autoimmune diseases and cancer.
Inhibition of NF-kB signaling can lead to reduced inflammation and may provide therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vivo Studies : Animal models have shown that administration of this compound can significantly reduce markers of inflammation in models of SLE .
- Cell Culture Experiments : In vitro studies demonstrated that the compound effectively inhibits the activation of NF-kB in various cell lines, leading to decreased expression of pro-inflammatory cytokines .
- Comparative Analysis : When compared to structurally similar compounds such as (1S,3S,4R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, this compound exhibited superior efficacy in inhibiting NF-kB signaling .
Future Directions
Ongoing research aims to further elucidate the specific interactions between this compound and its biological targets. Understanding these interactions will be crucial for optimizing its pharmacological profile and developing it as a therapeutic agent.
Q & A
Q. How can molecular docking guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Target Selection : Prioritize enzymes with conserved active sites (e.g., serine hydrolases).
- Pose Scoring : Use Glide or GOLD to rank derivatives based on hydrogen bonding and hydrophobic interactions.
- Validation : Compare docking scores with in vitro IC₅₀ values; refine force fields for bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
